molecular formula C23H24N4O4S B368500 N-[4-acetyl-7'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 919062-73-0

N-[4-acetyl-7'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368500
CAS No.: 919062-73-0
M. Wt: 452.5g/mol
InChI Key: JWSQTQZPOYBSFX-UHFFFAOYSA-N
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Description

N-{3’-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that features a spiro[indole-3,2’-[1,3,4]thiadiazole] core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including acetyl, methyl, and phenoxy groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiadiazole precursor, such as thiosemicarbazide, under reflux conditions in the presence of a suitable catalyst.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{3’-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity. It may also interact with cell surface receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3’-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of indole and thiadiazole moieties in a single molecule enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-acetyl-7'-methyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-14-7-5-9-18(13-14)31-12-11-26-20-15(2)8-6-10-19(20)23(21(26)30)27(17(4)29)25-22(32-23)24-16(3)28/h5-10,13H,11-12H2,1-4H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSQTQZPOYBSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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